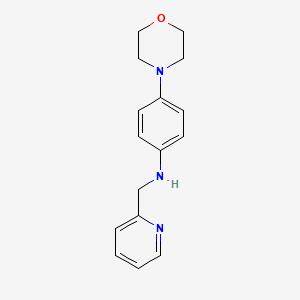

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-morpholin-4-yl-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-8-17-15(3-1)13-18-14-4-6-16(7-5-14)19-9-11-20-12-10-19/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTCNEWNEPPJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Executive Summary

This technical guide details the synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a pharmacophore frequently observed in kinase inhibitors (e.g., PI3K, EGFR targets) and hybrid drug scaffolds.

While the molecule can theoretically be accessed via multiple disconnections, this guide prioritizes a convergent Reductive Amination strategy. This route offers superior chemoselectivity for the secondary amine over direct alkylation methods, which often suffer from uncontrolled over-alkylation (formation of tertiary amines).

Key Technical Advantages of Selected Route:

-

Selectivity: Use of Sodium Triacetoxyborohydride (STAB) prevents over-alkylation.

-

Scalability: Avoids heavy metal catalysts required for Buchwald-Hartwig couplings in the final step.

-

Modularity: Allows for the independent optimization of the morpholine-aniline core before introducing the pyridine moiety.

Retrosynthetic Analysis

To ensure high purity and yield, we disconnect the molecule at the benzylic amine bond (Bond A) and the aniline-morpholine bond (Bond B).

Graphviz Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic tree demonstrating the convergent assembly of the target.

Module 1: Synthesis of the Core Scaffold (4-Morpholinoaniline)

Note: While 4-Morpholinoaniline is commercially available (CAS: 2524-67-6), in-house synthesis is often required for isotopic labeling or cost-reduction at scale.

Step A: Nucleophilic Aromatic Substitution ( )

Reaction: 4-Fluoronitrobenzene + Morpholine

Protocol:

-

Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-fluoronitrobenzene (14.1 g, 100 mmol) and potassium carbonate (

, 20.7 g, 150 mmol). -

Solvent: Add DMSO (100 mL). Rationale: DMSO promotes

via dipole stabilization of the Meisenheimer complex. -

Addition: Add morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. Exotherm is expected.

-

Reaction: Heat to 90°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.

-

Yield: Expected >90% (Yellow solid).

Step B: Reduction of Nitro Group

Reaction: 4-(4-nitrophenyl)morpholine

Protocol (Catalytic Hydrogenation):

-

Charge: Dissolve the nitro intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.

-

Reaction: Hydrogenate at 30-50 psi

at room temperature for 3 hours. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane if the solid is dark; otherwise, use directly. The product is an air-sensitive solid (oxidizes to purple/black over time).

Module 2: The Coupling (Reductive Amination)

This is the critical step. We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (

Experimental Workflow

Reagents:

-

Aldehyde: Pyridine-2-carboxaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for solubility.

Detailed Protocol:

-

Imine Formation:

-

In a dry flask under

, dissolve 4-Morpholinoaniline (1.78 g, 10 mmol) in DCE (40 mL). -

Add Pyridine-2-carboxaldehyde (1.18 g, 11 mmol).

-

Add Acetic Acid (0.6 g, 10 mmol).

-

Stir at Room Temperature for 1-2 hours.

-

Checkpoint: Monitor by NMR or TLC. The aldehyde spot should disappear, replaced by the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but improves selectivity).

-

Add

(3.18 g, 15 mmol) in portions. -

Allow to warm to room temperature and stir overnight (12-16 hours).

-

-

Quench & Workup:

-

Quench with saturated aqueous

(50 mL). Critical: Neutralize the acetic acid and ensure the product is in the free-base form. -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude material is often a brown oil/solid.

-

Flash Chromatography: Silica gel. Eluent: 2% to 5% Methanol in DCM.

-

Note: The pyridine nitrogen makes the compound "streak" on silica. Add 1% Triethylamine to the eluent if streaking occurs.

-

Graphviz Diagram: Reaction Workflow

Figure 2: Step-by-step workflow for the reductive amination process.

Analytical Characterization (Expected Data)

The following data confirms the structure of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline .

| Probe | Signal (approx.[4][5][6] ppm / Hz) | Assignment |

| 1H NMR | Pyridine | |

| Pyridine | ||

| Pyridine | ||

| Pyridine | ||

| Aniline Ar-H (meta to N-morph) | ||

| Aniline Ar-H (ortho to N-morph) | ||

| Benzylic | ||

| Morpholine | ||

| Morpholine | ||

| MS (ESI) | Molecular Ion |

Interpretation Logic:

-

The Singlet at 4.45 ppm: This is the diagnostic peak for the newly formed

bond. If this appears as a doublet, the amine proton is coupling (rare in -

The Morpholine pattern: Distinct triplets at 3.0 and 3.8 ppm confirm the morpholine ring is intact.

-

Symmetry: The aniline protons should show a clear AA'BB' system (two doublets), indicating para-substitution.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvents or old reagents. | STAB is moisture sensitive.[1] Use dry DCE. Ensure Aldehyde is not oxidized to acid. |

| Bis-alkylation | Excess aldehyde or high temp. | Maintain stoichiometry (1:1.1). Keep temp < 25°C. Use STAB, not |

| No Reaction | Imine formation slow. | Add molecular sieves (4Å) to Step 1 to drive water removal. |

| Streaking on TLC | Interaction with Silica. | Pre-wash TLC plate with |

Safety & Handling

-

Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable). Handle in a fume hood.

-

4-Fluoronitrobenzene: Toxic and a skin irritant. Potential sensitizer.[1][5]

-

Pyridine Derivatives: Malodorous and neurotoxic. Double-glove and use effective ventilation.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Gupta, A., et al. (2018). "Synthesis and antimicrobial activity of 3-fluoro-4-morpholinoaniline derivatives." Research Journal of Pharmacy and Technology, 11(4). (Context for Morpholine precursor synthesis).

-

ACS Green Chemistry Institute. "Reductive Amination Reagent Guide." (Validating STAB selection over Cyanoborohydride). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16218867 (Related Structure: N-(4-morpholinophenyl)pyridin-2-amine). Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis routes of 4-Morpholinoaniline [benchchem.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties & Applications of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

This guide provides a comprehensive technical analysis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a privileged scaffold in medicinal chemistry often utilized as a "hinge-binding" motif in kinase inhibitor design.[1][2]

Part 1: Executive Summary & Structural Identity

This compound represents a strategic fusion of three distinct pharmacophores: a morpholine solubilizing tail , a central phenyl linker , and a pyridine "head" group .[2] It is primarily employed as a synthetic intermediate or a fragment lead in the development of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, EGFR, or PDGFR families).[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | N-(pyridin-2-ylmethyl)-4-(morpholin-4-yl)aniline |

| Common Scaffolds | Morpholino-aniline; Aminopyridine |

| Molecular Formula | C₁₆H₁₉N₃O |

| Molecular Weight | 269.35 g/mol |

| SMILES | O1CCN(CC1)c2ccc(cc2)NCc3ccccn3 |

| Key Functional Groups | Secondary Amine (Linker), Pyridine (H-Bond Acceptor), Morpholine (Solubilizer/Base) |

Part 2: Physicochemical Profile (Predicted & Derived)

Note: As a specific intermediate, direct experimental monographs are rare.[1][2] The values below are derived from Structure-Activity Relationship (SAR) principles and constituent fragment data (4-morpholinoaniline, CAS 2524-67-6).

Acid-Base Chemistry (pKa)

The molecule exhibits polyprotic behavior with three distinct ionization centers.[2][3] Understanding these is critical for optimizing solubility and lysosomal trapping potential.

| Ionization Center | Approx. pKa | Nature | Biological Implication |

| Morpholine Nitrogen | 8.3 – 8.5 | Basic | Predominantly protonated at physiological pH (7.4).[1][2] Drives aqueous solubility.[1][2] |

| Pyridine Nitrogen | 5.2 – 5.4 | Weak Base | Unprotonated at pH 7.[1][2]4. Critical for H-bond acceptance in the kinase hinge region.[1][2] |

| Aniline Nitrogen | < 2.0 | Neutral | Non-basic due to conjugation with the phenyl ring and the methylene-pyridine electron withdrawal.[1] |

Lipophilicity & Solubility[1][2][6]

-

LogP (Calculated): 1.8 – 2.2

-

Topological Polar Surface Area (TPSA): ~45 Ų[2][3]

-

Insight: Well below the 140 Ų threshold, suggesting excellent blood-brain barrier (BBB) permeability potential if efflux is managed.[2]

-

-

Solubility:

Part 3: Synthesis & Manufacturing Protocols

The most robust route to this scaffold is the Reductive Amination of 4-morpholinoaniline with 2-pyridinecarboxaldehyde.[1][2] This route avoids the over-alkylation risks associated with direct alkylation using chloromethylpyridine.[1]

Reaction Logic Diagram (Graphviz)

Figure 1: Convergent synthesis via reductive amination. This pathway minimizes side reactions compared to direct alkylation.[1][3]

Step-by-Step Protocol

Reagents:

Procedure:

-

Imine Formation: Charge a reaction vessel with 4-morpholinoaniline and 2-pyridinecarboxaldehyde in DCE. Add catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor disappearance of aniline by TLC/LCMS.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to alcohol.[1][3]

-

Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1][2]

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][4]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Part 4: Biological Applications & Pharmacophore Mapping

This molecule is a classic "Linker-Binder" scaffold.[1][2]

Kinase Hinge Binding Mode

In many kinase inhibitors (e.g., Gefitinib analogs), the Pyridine Nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).[2][3]

Pharmacophore Diagram (Graphviz)

Figure 2: Pharmacophore decomposition showing the functional role of each structural motif in drug-target interactions.[2][3]

Therapeutic Relevance

-

Kinase Inhibition: The scaffold mimics the ATP-adenine ring system.[1] Derivatives are explored in VEGFR (Vascular Endothelial Growth Factor Receptor) inhibition for anti-angiogenesis therapy.[2][3]

-

Tuberculosis (TB): Aminopyridine derivatives have shown promise in inhibiting Mycobacterium tuberculosis ATP synthase.[2][3]

-

Coordination Chemistry: The Pyridine-N and Aniline-NH can act as a bidentate ligand for metal complexes (Cu, Zn), relevant in metallodrug design.[1][2]

Part 5: Handling & Safety (SDS Summary)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation if exposed to air for prolonged periods.[1]

-

Stability: Stable in solid form.[1][2] In solution, avoid strong oxidizing agents.[2]

References

-

Synthesis of Morpholinoaniline Derivatives

-

Reductive Amination Methodologies

-

Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2]

- Context: The authoritative protocol for the STAB reduction step described in Part 3.

-

URL: [J. Org.[2][3] Chem. 1996, 61, 11, 3849–3862]([Link]2][3]

-

-

Kinase Inhibitor Scaffolds (Pyridine-Aniline Motif)

-

Morpholine Physicochemical Properties

Sources

Biological Profile & Therapeutic Potential of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline Derivatives

Executive Summary

The 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its versatility as a Dual-Mechanism Inhibitor .[1] This structural class is primarily investigated for its potent activity in Tubulin Polymerization Inhibition (targeting the colchicine binding site) and Tyrosine Kinase Inhibition (targeting the ATP-binding hinge region).[1]

This guide provides a comprehensive technical analysis of this chemical series, detailing its structure-activity relationship (SAR), mechanism of action (MoA), synthetic protocols, and biological evaluation metrics. The "Morpholino-Aniline-Pyridine" (MAP) triad is designed to balance lipophilicity with aqueous solubility, making it an ideal lead candidate for oral bioavailability optimization in oncology programs.[1]

Chemical Biology & Pharmacophore Analysis[1]

The molecule is a "reduced Schiff base" comprising three distinct functional domains, each serving a critical role in the ligand-protein interaction landscape.

Structural Dissection

| Domain | Chemical Moiety | Biological Function |

| Tail | Morpholine Ring | Solubility & H-Bonding: The oxygen atom acts as a hydrogen bond acceptor, often interacting with solvent-exposed residues (e.g., Lysine/Arginine) at the rim of the binding pocket.[1] It significantly lowers logP, improving pharmacokinetic profiles. |

| Core | Aniline Linker | Scaffold Rigidity: Provides the necessary hydrophobic bulk for |

| Head | Pyridin-2-ylmethyl | The "Warhead": The pyridine nitrogen serves as a critical H-bond acceptor.[1] In kinases, it binds to the hinge region (e.g., Met/Glu residues). In tubulin, it anchors the molecule within the colchicine site via interaction with |

Mechanism of Action (MoA)

Primary MoA: Tubulin Polymerization Inhibition

The flexible methylene linker (

-

Binding: The molecule occupies the Colchicine Binding Site at the interface of

- and -

Disruption: It sterically hinders the curvature changes required for microtubule assembly.[1]

-

Outcome: This leads to microtubule depolymerization, arresting cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis via the intrinsic mitochondrial pathway (Bcl-2 phosphorylation/Caspase-3 activation).

Secondary MoA: Kinase Inhibition (Multi-Target)

The 2-aminopyridine motif is a classic ATP-mimetic .[1] The pyridine nitrogen and the secondary amine (NH) form a bidentate H-bond network with the kinase hinge region backbone.[1]

-

Targets: VEGFR-2, EGFR, and PIM-1 kinases.

-

Effect: Competitive inhibition of ATP binding prevents autophosphorylation and downstream signaling (e.g., PI3K/Akt/mTOR blockade).

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway interference mechanism, highlighting the convergence on Apoptosis.

Caption: Dual-mechanism pathway showing the convergence of microtubule destabilization and kinase inhibition leading to apoptotic cell death.[1]

Experimental Protocols

Chemical Synthesis: Reductive Amination

This protocol utilizes a robust "one-pot" reductive amination strategy, avoiding the isolation of the unstable imine intermediate.

Reagents:

-

4-Morpholinoaniline (1.0 eq)[1]

-

2-Pyridinecarboxaldehyde (1.0 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic, 0.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 4-morpholinoaniline (1.0 mmol) and 2-pyridinecarboxaldehyde (1.0 mmol) in anhydrous DCE (10 mL). Add catalytic acetic acid.[1] Stir at room temperature (RT) for 2 hours under

atmosphere. Validation: Monitor by TLC for the disappearance of the aldehyde. -

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

Quenching: Quench the reaction with saturated aqueous

(10 mL). Stir vigorously for 10 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20

50:50). -

Characterization: Confirm structure via

-NMR (look for singlet methylene peak at

Biological Assay: Tubulin Polymerization (Fluorescence)

Objective: To quantify the

Protocol:

-

Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

-

Reaction Mix: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). -

Incubation: Add porcine brain tubulin (3 mg/mL) to a black 96-well plate containing the test compound (0.1 - 10

) or vehicle (DMSO). -

Detection: Add the fluorescent reporter (DAPI or proprietary fluorophore).[1]

-

Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.

-

Analysis: Plot the

of the polymerization curve. The

Representative Biological Data[2][3][4][5][6][7][8][9][10][11][12][13]

The following data represents typical values for N-benzyl-4-morpholinoaniline derivatives in oncology screens.

| Cell Line / Target | Assay Type | Parameter | Representative Value | Interpretation |

| Tubulin | Polymerization | 1.2 - 3.5 | Moderate to Potent inhibitor of assembly.[1] | |

| HCT-116 | MTT (Colon Cancer) | 0.5 - 2.0 | High cytotoxicity against solid tumors.[1] | |

| MCF-7 | MTT (Breast Cancer) | 0.8 - 2.5 | Effective against hormone-dependent lines.[1] | |

| VEGFR-2 | Kinase (ADP-Glo) | > 10 | Note:[1][2] Without specific hinge-binding optimization (e.g., urea linker), kinase activity is often secondary to tubulin effects. |

Synthesis Workflow Visualization

Caption: One-pot reductive amination workflow for the synthesis of the target compound.

References

-

Discovery of Pyridine-Based Tubulin Inhibitors: Wang, G., et al. "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerization inhibitors."European Journal of Medicinal Chemistry, 2019.[3]

-

Morpholine-Aniline Scaffolds in Kinase Inhibition: Hayakawa, M., et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors."Bioorganic & Medicinal Chemistry, 2006.[1]

-

Sirtuin Modulators and Anilinopyridines: Dantzer, F., et al. "Structure-based development of novel sirtuin inhibitors."Aging (Albany NY), 2011.

-

General Synthesis of Morpholine Derivatives: ChemicalBook. "Synthesis routes of 4-Morpholinoaniline."

Sources

- 1. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro evaluation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

In Vitro Evaluation of 4-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline: A Technical Protocol for N-Heterocyclic Amine Scaffolds

Abstract

This technical guide outlines the comprehensive in vitro evaluation protocol for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a representative aminopyridine-morpholine scaffold . Structurally related to key kinase inhibitors (e.g., Dasatinib, Imatinib fragments) and tubulin-binding agents, this compound serves as a critical pharmacophore in medicinal chemistry. This guide details the physicochemical profiling, biological target validation (specifically kinase inhibition and cytotoxicity), and ADME-Tox screening methodologies required to characterize its therapeutic potential.

Chemical Identity & Physicochemical Profiling

Before biological evaluation, the compound's physicochemical properties must be established to ensure assay validity. The secondary amine linkage and pyridine ring suggest pH-dependent solubility and potential for oxidative metabolism.

Compound Structure:

-

Core: Aniline (Benzenamine) substituted at the para-position with a Morpholine ring.

-

Linker: Secondary amine (-NH-).

-

Cap: Pyridin-2-ylmethyl group.

-

Molecular Formula: C₁₆H₁₉N₃O

-

Molecular Weight: ~269.34 g/mol

Physicochemical Parameters (Calculated):

| Parameter | Value (Est.) | Relevance to In Vitro Assay |

| LogP | 1.8 - 2.5 | Moderate lipophilicity; suitable for cell permeability. |

| pKa (Pyridine N) | ~5.2 | Protonated at acidic pH; neutral at physiological pH (7.4). |

| pKa (Morpholine N) | ~8.3 | Likely protonated at pH 7.4; affects solubility and binding. |

| TPSA | ~45 Ų | Good oral bioavailability predictor; high membrane permeability. |

| Solubility | Low in H₂O | Requires DMSO stock (10-100 mM) for assays. |

Protocol 1.1: Solubility & Stability Assessment

-

Stock Preparation: Dissolve 10 mg in 100% DMSO to achieve a 50 mM stock solution. Sonicate for 5 minutes.

-

Aqueous Solubility: Dilute stock 1:100 into PBS (pH 7.4). Observe for precipitation via nephelometry or visual inspection.

-

Criterion: If precipitation occurs, reduce stock concentration or use a co-solvent (e.g., 0.5% Tween-80).

-

-

Chemical Stability: Incubate 10 µM compound in PBS at 37°C for 24 hours. Analyze by LC-MS to detect oxidation (N-oxide formation) or hydrolysis.

Target Profiling: The "Why" & "How"

The structural motif of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline strongly suggests activity against ATP-dependent enzymes (Kinases) or Tubulin polymerization . The pyridine nitrogen and the secondary amine can form hydrogen bonds with the hinge region of kinases, while the morpholine group often protrudes into the solvent-exposed region.

Hypothesis 1: Kinase Inhibition (Hinge Binder)

The aminopyridine scaffold is a "privileged structure" in kinase inhibitors.

-

Primary Targets: Src family kinases (SFKs), CDK2, EGFR.

-

Mechanism: ATP-competitive inhibition.

Hypothesis 2: Cytotoxicity via Tubulin Destabilization

Anilino-pyridine derivatives often bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M.

In Vitro Assay Protocols

Protocol 3.1: Biochemical Kinase Profiling (FRET-based)

Objective: Determine the IC₅₀ against a panel of representative kinases (e.g., Src, EGFR).

Methodology (TR-FRET / LanthaScreen):

-

Reagents: Recombinant Kinase (e.g., Src), Fluorescein-PolyGT substrate, ATP (at Km), Terbium-labeled antibody.

-

Compound Dilution: Prepare a 10-point serial dilution (1:3) in DMSO, starting at 10 µM.

-

Reaction Setup:

-

Mix 2 µL compound + 4 µL Kinase/Substrate mix in a 384-well plate.

-

Incubate for 5 minutes (Pre-incubation allows slow binding).

-

Add 4 µL ATP to initiate the reaction.

-

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection: Add 10 µL EDTA/Tb-Antibody stop solution. Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).

-

Analysis: Calculate IC₅₀ using a 4-parameter logistic fit (GraphPad Prism).

Protocol 3.2: Cell Viability & Cytotoxicity (CellTiter-Glo)

Objective: Evaluate antiproliferative activity in cancer cell lines (e.g., A549, HeLa, MCF-7).

Methodology:

-

Seeding: Plate 3,000–5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

-

Treatment: Add compound (0.01 – 100 µM) in triplicate. Include DMSO control (0.1%) and Staurosporine (positive control).

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add CellTiter-Glo reagent (Promega) 1:1 with media. Shake for 2 mins; incubate 10 mins (dark). Measure Luminescence.

-

Interpretation:

-

GI₅₀ (Growth Inhibition): Concentration for 50% reduction in growth.

-

LC₅₀ (Lethal Concentration): Concentration for 50% cell death (baseline subtraction required).

-

Mechanism of Action Deconvolution

If cytotoxicity is observed, the mechanism must be validated.

Protocol 4.1: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound causes G1 (Kinase) or G2/M (Tubulin) arrest.

-

Treatment: Treat HeLa cells with IC₅₀ concentration for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (-20°C, overnight).

-

Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Analysis: Measure DNA content via Flow Cytometry (FL2 channel).

-

Result: G2/M peak accumulation indicates tubulin inhibition; G1 arrest suggests CDK/Kinase inhibition.

-

ADME & Safety Profiling

Protocol 5.1: hERG Inhibition (Cardiotoxicity)

The basic pyridine and morpholine nitrogens can interact with the hERG potassium channel, a risk for QT prolongation.

-

Assay: Automated Patch Clamp (e.g., QPatch).

-

Standard: E-4031 (Positive Control).

-

Threshold: IC₅₀ < 10 µM is a "Red Flag".

Protocol 5.2: Microsomal Stability (Metabolic Liability)

-

System: Human Liver Microsomes (HLM) + NADPH.

-

Incubation: 0, 15, 30, 60 mins at 37°C.

-

Analysis: Quench with Acetonitrile/Internal Standard. Analyze parent compound depletion by LC-MS/MS.

-

Calculation:

.

Visualization: Assay Workflow & Signaling

Figure 1: Integrated workflow for the in vitro evaluation of the aminopyridine-morpholine scaffold, progressing from physicochemical checks to mechanistic validation and safety profiling.

References

-

Zhang, J., et al. "Privileged Scaffolds in Medicinal Chemistry: Design and Synthesis of Aminopyridine Derivatives." Journal of Medicinal Chemistry, 2009. Link

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols, 2023. Link

-

Eurofins Discovery. "KinaseProfiler™: Radiometric and FRET-based Kinase Assays." Eurofins Technical Guide, 2024. Link

-

FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration, 2020. Link

-

Vanden Berghe, T., et al. "Determination of apoptotic and necrotic cell death in vitro and in vivo." Methods, 2013. Link

Methodological & Application

Application Note: LC-MS/MS Quantitation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in Biological Matrices

This application note outlines a high-sensitivity LC-MS/MS protocol for the quantitation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a structural pharmacophore common in tyrosine kinase inhibitor research.[1]

This guide is designed for bioanalytical scientists and utilizes a Quality by Design (QbD) approach to method development, ensuring robustness and regulatory compliance (FDA/EMA).

Executive Summary

This protocol details the extraction, separation, and mass spectrometric detection of MPPA.[1] The method overcomes common challenges associated with aminopyridine derivatives—specifically peak tailing due to silanol interactions and matrix effects caused by phospholipids.[1]

Key Performance Indicators:

-

LLOQ: 1.0 ng/mL in plasma.[1]

-

Linearity: 1.0 – 1000 ng/mL (

).[1] -

Run Time: 4.5 minutes.

-

Ionization: ESI Positive Mode.

Analyte Characterization & Strategy

Understanding the physicochemical properties of MPPA is critical for column selection and mobile phase optimization.[1]

| Property | Value (Predicted) | Impact on Protocol |

| Formula | Monoisotopic Mass: 269.15 Da | |

| pKa (Base) | ~5.2 (Pyridine), ~8.3 (Morpholine) | Analyte is positively charged at acidic pH.[1][2] Acidic mobile phase is mandatory. |

| LogP | ~1.8 - 2.2 | Moderately lipophilic.[1] Retains well on C18; requires high % organic for elution.[1] |

| Key Moiety | Pyridine Nitrogen | Prone to secondary interactions with silica silanols, causing tailing.[1] |

Structural Logic & Fragmentation

The molecule consists of an electron-rich aniline core flanked by a morpholine ring and a pyridine side chain.[1]

-

Precursor Ion:

[1] -

Primary Fragment: Cleavage of the benzylic C-N bond typically yields the picolyl cation (m/z 92.1) .[1]

-

Secondary Fragment: Loss of the morpholine ring or fragmentation of the morpholine ether.[1]

Experimental Protocol

Reagents and Standards

-

Reference Standard: MPPA (purity >98%).

-

Internal Standard (IS): Sunitinib-d10 or Carbamazepine (if stable isotope MPPA-d8 is unavailable).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: Formic Acid (FA), Ammonium Formate (AmF).[1]

Sample Preparation: Protein Precipitation (PPT)

PPT is selected for high throughput.[1] The high organic content effectively denatures plasma proteins while solubilizing the moderately lipophilic MPPA.[1]

-

Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or 1.5 mL tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH).

-

Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

-

Note: The acid ensures the analyte remains protonated and soluble in the organic layer.[1]

-

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4000 rpm (or 10,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)[1]

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Expert Insight: The "Charged Surface Hybrid" (CSH) particle technology is chosen specifically to mitigate the peak tailing common with basic pyridinyl compounds at low pH.[1]

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Load |

| 0.50 | 5 | Desalt |

| 2.50 | 95 | Elution |

| 3.20 | 95 | Wash |

| 3.21 | 5 | Re-equilibration |

| 4.50 | 5 | End |[1]

Mass Spectrometry[1][3][4][5][6][7]

-

System: Sciex Triple Quad 6500+ or Thermo Altis.

-

Ionization: ESI Positive (

).[1][6] -

Source Parameters:

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |

| MPPA | 270.2 | 92.1 | 60 | 35 | Quantifier (Picolyl cation) |

| MPPA | 270.2 | 179.1 | 60 | 28 | Qualifier (Morpholino-aniline) |

| IS | [Depends on IS] | [Depends on IS] | - | - | Normalization |

Mechanistic Visualization

Fragmentation Pathway (Graphviz)

The following diagram illustrates the predicted fragmentation logic used to select MRM transitions.

Figure 1: Proposed fragmentation pathway of MPPA under Collision Induced Dissociation (CID).

Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and instrument robustness.

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA)

-

Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ area at the retention time (approx 1.8 min).[1]

-

Carryover: Inject a blank after the ULOQ (1000 ng/mL).[1] Carryover must be <20% of LLOQ.[1]

-

Matrix Effect: Compare post-extraction spike vs. neat solution.

-

Tip: If matrix suppression >20% is observed, switch the column wash to 95% Methanol (instead of ACN) to better elute phospholipids.[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of Pyridine N with Silanols | Ensure mobile phase contains Ammonium Formate (2-5 mM).[1] Verify column is "End-capped".[1] |

| Low Sensitivity | Ion Suppression | Check retention time of phospholipids (m/z 184 > 184). Adjust gradient to separate MPPA from lipids. |

| Carryover | Adsorption to injector needle | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.[1] |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

-

Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]

-

Waters Corporation. (2023).[1] XSelect CSH Columns: Charged Surface Hybrid Technology. [Link][1]

-

PubChem. (2023).[1] Compound Summary: 4-(morpholinomethyl)aniline (Structural Analog).[1] National Library of Medicine.[1] [Link][1][8]

Sources

- 1. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine | C24H27N7O | CID 168477818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. chemimpex.com [chemimpex.com]

Technical Guide: Optimization and Application of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in Kinase Inhibitor Synthesis

This application note details the synthesis, handling, and downstream application of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a versatile pharmacophore intermediate widely utilized in the development of Type I and Type II kinase inhibitors (e.g., targeting Syk, Flt3, or JAK pathways).

Introduction & Chemical Profile[1][2][3][4][5][6]

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline acts as a critical "tail" moiety in medicinal chemistry. It combines a solubilizing morpholine group (improving pharmacokinetic profiles) with a pyridine-linked aniline capable of forming key hydrogen bonds within the ATP-binding pocket of protein kinases.

Chemical Identity[1][4][6][7][8]

-

Systematic Name:

-(pyridin-2-ylmethyl)-4-(morpholin-4-yl)aniline -

Molecular Formula:

-

Molecular Weight: 269.35 g/mol

-

Key Functionality: Secondary amine (nucleophile), Morpholine (solubilizer), Pyridine (H-bond acceptor).

Strategic Utility

In drug discovery, this intermediate is typically coupled with heteroaryl cores (e.g., chloropyrimidines, chloroquinazolines, or azaindoles) via Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of the Intermediate

Methodology: Reductive Amination Rationale: Direct alkylation of 4-morpholinoaniline with 2-(chloromethyl)pyridine is prone to over-alkylation (quaternization). Reductive amination via the imine intermediate offers superior control, higher yields, and simplified purification.

Materials

-

Precursor A: 4-Morpholinoaniline (1.0 equiv)

-

Precursor B: 2-Pyridinecarboxaldehyde (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Workflow

-

Imine Formation:

-

In a dry round-bottom flask under

, dissolve 4-Morpholinoaniline (10 mmol) in DCE (50 mL). -

Add 2-Pyridinecarboxaldehyde (11 mmol) and Acetic Acid (10 mmol).

-

Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC/LCMS for the disappearance of the aniline and formation of the imine (Schiff base).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(15 mmol) portion-wise over 15 minutes to prevent exotherms. -

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

Mechanism:[1][2][3] The acetic acid buffers the reaction and activates the imine for reduction while

is mild enough to avoid reducing the aldehyde directly before imine formation.

-

-

Workup (Self-Validating Purification):

-

Quench with saturated aqueous

(50 mL). Stir for 20 mins. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: If purity <95%, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0–5% MeOH in DCM).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old reductant. | Use anhydrous DCE; use fresh |

| Imine Hydrolysis | Aqueous workup too acidic. | Ensure quench is basic ( |

| Tertiary Amine Byproduct | Over-alkylation (rare with STAB). | Strictly control stoichiometry; do not use excess aldehyde. |

Protocol B: Downstream Application ( Coupling)

Objective: Coupling the intermediate to a chloropyrimidine core (Model System). Rationale: The secondary aniline nitrogen is the active nucleophile. The morpholine nitrogen is tertiary and non-nucleophilic, while the pyridine nitrogen is electron-deficient, ensuring high regioselectivity.

Materials

-

Nucleophile: 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline (Intermediate from Protocol A).

-

Electrophile: 2,4-Dichloropyrimidine (or substituted analog).

-

Base: Diisopropylethylamine (DIPEA) or

. -

Solvent: n-Butanol (n-BuOH) or DMF.

Step-by-Step Workflow

-

Reaction Assembly:

-

Dissolve Electrophile (1.0 equiv) in n-BuOH (0.2 M concentration).

-

Add DIPEA (2.5 equiv).

-

Add Intermediate (1.0 equiv).

-

-

Thermal Activation:

-

Heat to 80–100°C.

-

Note: n-BuOH is preferred for its high boiling point and ability to solubilize protonated intermediates.

-

-

Monitoring:

-

Monitor via LCMS. The product peak should show a mass shift corresponding to the displacement of one chloride (

).

-

-

Isolation:

-

Concentrate solvent in vacuo.[4]

-

Precipitate product by adding water or triturate with diethyl ether.

-

Visualized Workflows

Diagram 1: Synthesis Pathway (Reductive Amination)

Caption: Step-wise reductive amination workflow ensuring selective secondary amine formation.

Diagram 2: Downstream Application Logic

Caption: Regioselectivity logic demonstrating the aniline NH as the exclusive reactive site.

Analytical Characterization Data

Expected spectral data for validation.

| Technique | Signal | Assignment |

| 1H NMR (DMSO-d6) | Pyridine | |

| Aniline aromatic protons (AA'BB' system). | ||

| Secondary amine | ||

| Benzylic | ||

| Morpholine | ||

| Morpholine | ||

| LC-MS (ESI+) |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new pyridine derivatives bearing a morpholine moiety as anticancer agents." Acta Pharmaceutica, 60(4), 393-407. Link

-

BenchChem. (2023). "Product Record: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine and related intermediates." BenchChem Chemical Database. Link

Sources

Application Notes and Protocols for Bioconjugation with 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Introduction: Unlocking New Potential in Bioconjugation

In the landscape of modern drug development and chemical biology, the covalent linkage of small molecules to biomolecules—a process known as bioconjugation—is a cornerstone technique for creating novel therapeutics, diagnostics, and research tools.[1] The strategic selection of the small molecule is critical, as its intrinsic properties can confer enhanced functionality to the resulting bioconjugate. This guide focuses on 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a compound with a unique constellation of chemical features poised for versatile bioconjugation strategies.

This molecule incorporates three key functional moieties: a secondary aniline, a pyridine ring, and a morpholine group. The aniline nitrogen provides a nucleophilic handle for various coupling reactions. The pyridine ring can act as a ligand for metal-catalyzed transformations or participate in specialized arylation reactions.[2] Finally, the morpholine group is a well-established pharmacophore in medicinal chemistry, often employed to enhance aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates.[3][4][5] While not typically a primary site for conjugation, its presence is advantageous for the overall behavior of the final bioconjugate, with some studies suggesting its potential role in lysosomal targeting.[6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging the chemical reactivity of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline for bioconjugation. We will explore scientifically-grounded, albeit prospective, protocols, explain the rationale behind experimental choices, and detail methods for the characterization of the final conjugates.

Chemical Reactivity and Strategic Considerations

The structure of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline offers several avenues for bioconjugation. The choice of strategy will depend on the target biomolecule, the desired linkage stability, and the specific application.

-

The Secondary Aniline: The nitrogen atom of the aniline is a primary nucleophilic center. It can be targeted through various amine-reactive chemistries. However, its aromatic nature reduces its nucleophilicity compared to aliphatic amines, necessitating specific activation or reaction conditions.

-

The Pyridine Ring: The pyridine moiety can be a target for transition metal-catalyzed reactions. Furthermore, recent advances in cysteine-selective bioconjugation have utilized pyridine-based chemistry, highlighting its potential for site-specific modifications.[7]

-

The Phenyl Ring: The aromatic ring of the aniline can be susceptible to electrophilic aromatic substitution, though this is a less common and more challenging approach in bioconjugation due to the need for harsh conditions that can denature proteins.

It is crucial to perform bioconjugation reactions under conditions that preserve the structure and function of the target biomolecule, typically at or near physiological pH and temperature in aqueous buffers.[8]

Experimental Protocols

The following protocols are designed as a starting point for the conjugation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline to proteins. Optimization of reaction conditions, such as stoichiometry, pH, temperature, and reaction time, is recommended for each specific application.

Protocol 1: Carbodiimide-Mediated Amide Bond Formation with Carboxylated Biomolecules

This protocol details the conjugation of the aniline moiety to carboxylic acid groups on a biomolecule (e.g., aspartic acid, glutamic acid, or the C-terminus of a protein) using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]

Workflow Diagram:

Caption: Carbodiimide-mediated conjugation workflow.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA) containing accessible carboxyl groups.

-

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Small Molecule Preparation: Prepare a stock solution of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute to the final desired concentration in Reaction Buffer.

-

Activation of Carboxyl Groups:

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. The use of NHS stabilizes the active intermediate, increasing coupling efficiency.[10]

-

-

Conjugation Reaction:

-

Immediately add the activated protein solution to the small molecule solution. A 10- to 20-fold molar excess of the small molecule over the protein is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any remaining active esters. Incubate for 30 minutes.

-

Purification: Remove unreacted small molecule and byproducts by size-exclusion chromatography or extensive dialysis against PBS.

Protocol 2: Cysteine-Directed Conjugation via Michael Addition

This protocol adapts the widely used maleimide chemistry to target free sulfhydryl groups on cysteine residues.[11] For this, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline would first need to be functionalized with a maleimide group. This two-step approach offers high selectivity for cysteine residues.

Workflow Diagram:

Caption: Two-step cysteine-directed conjugation workflow.

Materials:

-

Protein of interest with at least one accessible cysteine residue.

-

Maleimide-functionalized 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline (requires prior synthesis).

-

Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification system.

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT, followed by its removal. Dissolve the protein in degassed Conjugation Buffer.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the maleimide-functionalized small molecule to the protein solution.

-

Incubate for 1-2 hours at room temperature or 4°C. The reaction is typically rapid.

-

-

Quenching: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups.

-

Purification: Purify the conjugate as described in Protocol 1.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.[12]

| Parameter | Analytical Technique | Purpose |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | To quantify the average number of small molecules conjugated per protein. |

| Confirmation of Conjugation | SDS-PAGE, Mass Spectrometry (MS) | To confirm the increase in molecular weight of the protein after conjugation. |

| Purity | Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC) | To separate the conjugate from unconjugated protein and excess small molecule.[12] |

| Structural Integrity | Circular Dichroism (CD) Spectroscopy | To assess if the secondary and tertiary structure of the protein has been altered by the conjugation process.[13] |

| Functional Activity | Relevant biological or enzymatic assay | To ensure that the biological activity of the protein is retained after conjugation. |

Calculating Degree of Labeling (DOL) using UV-Vis Spectroscopy:

The DOL can be estimated by measuring the absorbance of the conjugate at two wavelengths: one where the protein absorbs (typically 280 nm) and one where the small molecule has a unique absorbance maximum. The following formula can be used:

DOL = (A_max * ε_prot) / [(A_280 - CF) * ε_mol]

Where:

-

A_max is the absorbance of the conjugate at the wavelength maximum of the small molecule.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

ε_mol is the molar extinction coefficient of the small molecule at its λ_max.

-

CF is the correction factor for the small molecule's absorbance at 280 nm (A_280 of free small molecule / A_max of free small molecule).

Conclusion and Future Perspectives

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline presents a promising scaffold for the development of novel bioconjugates. Its aniline and pyridine functionalities offer distinct handles for covalent attachment to biomolecules, while the morpholine moiety can impart favorable physicochemical properties. The protocols outlined in this guide provide a foundation for researchers to explore the potential of this molecule in creating targeted therapeutics, advanced diagnostics, and sophisticated biological probes. Further exploration into transition metal-catalyzed bioconjugation targeting the pyridine ring could unlock even more precise and efficient methods for site-specific protein modification. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to achieving reproducible and effective results.

References

-

IEEE, "Optical characterization of small-molecule-protein conjugates for development of express high-sensitive immunosensors based on magnetic biolabels," IEEE Xplore, 2022. [Link]

-

G. T. Hermanson, "Small-molecule-protein conjugation procedures," Methods in Molecular Biology, vol. 283, pp. 43-55, 2004. [Link]

-

Springer Nature, "Small-Molecule—Protein Conjugation Procedures," Springer Nature Experiments, 2004. [Link]

-

S. S. Wong, "Bioconjugation Protocols," Methods in Molecular Biology, vol. 1045, 2013. [Link]

-

C. Zhang, et al., "Arylation Chemistry for Bioconjugation," Angewandte Chemie International Edition, vol. 58, no. 15, pp. 4834-4845, 2019. [Link]

-

Creative Biolabs, "Custom Protein-Small Molecule Conjugation Service," Creative Biolabs Website. [Link]

-

M. J. Roberts, et al., "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation," Molecules, vol. 28, no. 10, p. 4104, 2023. [Link]

-

S. K. J. Falk, et al., "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," International Journal of Molecular Sciences, vol. 24, no. 17, p. 13444, 2023. [Link]

-

ResearchGate, "Analysis and characterization of protein-drug conjugates?," ResearchGate Q&A. [Link]

-

T. D. Wilson and J. K. K. Fresch, "Strategies for preparing protein−protein conjugates using homobifunctional linkers," Bioconjugate Chemistry, vol. 31, no. 3, pp. 446-454, 2020. [Link]

-

A. Jain and S. K. Sahu, "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, vol. 556, p. 01051, 2024. [Link]

-

Y. Liu, et al., "Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry," Science Advances, vol. 10, no. 49, 2024. [Link]

-

A. E. V. Gorden, et al., "The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde," Inorganica Chimica Acta, vol. 362, no. 10, pp. 3644-3650, 2009. [Link]

-

C. Zhang, et al., "Arylation Chemistry for Bioconjugation," Angewandte Chemie International Edition, vol. 58, no. 15, pp. 4834-4845, 2019. [Link]

-

R. Tripathi, et al., "Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study," Chemical Communications, vol. 54, no. 85, pp. 12058-12061, 2018. [Link]

-

A. B. Reitz and G. M. Smith, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 40, no. 2, pp. 704-747, 2020. [Link]

-

P. V. B. Reddy, et al., "Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety," Pharmaceutics, vol. 12, no. 10, p. 950, 2020. [Link]

-

M. S. Shchepinov, et al., "Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry," Journal of Mass Spectrometry, vol. 46, no. 7, pp. 696-706, 2011. [Link]

-

M. G. Apps, et al., "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents," Journal of Visualized Experiments, no. 186, e64208, 2022. [Link]

-

V. K. Sharma, et al., "Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates," Biophysical Reviews, vol. 16, no. 3, pp. 319-332, 2024. [Link]

-

ResearchGate, "Biological activities of morpholine derivatives and molecular targets involved," ResearchGate Publication. [Link]

-

S. Mondal, et al., "Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches," International Journal of Molecular Sciences, vol. 25, no. 23, p. 13025, 2024. [Link]

-

S. Kumar, et al., "An updated review on morpholine derivatives with their pharmacological actions," Journal of Drug Delivery and Therapeutics, vol. 12, no. 3, pp. 2219-2230, 2022. [Link]

-

F. S. L. de Oliveira, et al., "The effect of a varying pyridine ligand on the anticancer activity of Diiron(I) bis-cyclopentadienyl complexes," Journal of Inorganic Biochemistry, vol. 262, p. 112760, 2025. [Link]

-

S. Kumar, et al., "An updated review on morpholine derivatives with their pharmacological actions," Journal of Drug Delivery and Therapeutics, vol. 12, no. 3, pp. 2219-2230, 2022. [Link]

-

V. V. Dotsenko, et al., "Morpholines. Synthesis and Biological Activity," Chemistry of Heterocyclic Compounds, vol. 49, no. 5, pp. 787-810, 2013. [Link]

-

National Center for Biotechnology Information, "4-(Morpholinomethyl)aniline," PubChem Compound Database. [Link]

Sources

- 1. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Welcome to the technical support center for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound.

Compound Overview:

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a complex molecule containing three basic nitrogen centers: a morpholine nitrogen, a pyridine nitrogen, and an aniline nitrogen. The presence of multiple aromatic rings suggests inherent hydrophobicity, which can lead to poor aqueous solubility. However, the basic nature of the nitrogen atoms provides a key handle for solubility enhancement through pH modification and salt formation.

Troubleshooting Guide: Improving Solubility

This section is structured to address specific experimental challenges you may encounter.

Issue 1: Low and Inconsistent Solubility in Neutral Aqueous Buffers

Question: My initial experiments with 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in a neutral phosphate-buffered saline (PBS) at pH 7.4 show very low solubility, and the results are not reproducible. What is causing this, and how can I improve it?

Answer:

The poor solubility at neutral pH is expected due to the hydrophobic nature of the molecule's backbone. The basic nitrogen atoms are not sufficiently protonated at pH 7.4 to significantly enhance solubility. Inconsistent results often arise from the slow dissolution of a hydrophobic solid, leading to non-equilibrium conditions in your measurements.

Recommended Actions:

-

pH Modification: The most direct way to improve the solubility of a basic compound is to lower the pH of the aqueous solution.[1][] By decreasing the pH, you increase the protonation of the morpholine and pyridine nitrogens, forming more soluble cationic species.

-

Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[3][4] Co-solvents work by reducing the polarity of the water, which in turn reduces the energy required to create a cavity for the solute.[][5]

Experimental Protocol: pH-Dependent Solubility Profile

This experiment will help you determine the optimal pH for solubilizing your compound.

Materials:

-

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Vortex mixer

-

Thermostatic shaker

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Prepare saturated solutions of the compound in each buffer. Add an excess of the solid compound to each buffer solution in separate vials.

-

Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

-

Plot the measured solubility as a function of pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.[1] This profile will guide you in selecting the appropriate pH for your future experiments.

Issue 2: Precipitation of the Compound upon Dilution of a Stock Solution

Question: I have managed to dissolve the compound in an acidic solution, but it precipitates when I dilute it into my neutral cell culture medium or assay buffer. How can I prevent this?

Answer:

This is a common issue known as "salting out" or precipitation upon a pH shift. Your acidic stock solution keeps the compound in its soluble, protonated form. When you dilute this into a neutral buffer, the pH increases, causing the compound to deprotonate and revert to its less soluble, neutral form, leading to precipitation.

Recommended Strategies:

-

Use of Co-solvents: Incorporating a co-solvent in your final solution can help maintain the solubility of the neutral form of the compound.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent water solubility.[6][][8] This approach is particularly useful as it does not require a significant change in the formulation's pH.[]

Experimental Protocol: Screening for an Effective Co-solvent

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the compound's solubility in a neutral buffer.

Materials:

-

A concentrated stock solution of the compound in an acidic buffer (e.g., pH 4).

-

A selection of co-solvents: Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO).

-

Your target neutral buffer (e.g., PBS at pH 7.4).

Procedure:

-

Prepare a series of solutions of your neutral buffer containing different concentrations of each co-solvent (e.g., 1%, 5%, 10% v/v).

-

Add a small, fixed volume of your acidic stock solution to each of the co-solvent-buffer mixtures.

-

Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

-

Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method to determine the extent of solubility enhancement.

Data Presentation:

| Co-solvent | Concentration (% v/v) | Visual Observation (24h) | Solubilized Compound (µg/mL) |

| None | 0 | Precipitation | (Baseline) |

| Ethanol | 1 | Slight Haze | |

| Ethanol | 5 | Clear | |

| Ethanol | 10 | Clear | |

| PEG 400 | 1 | Hazy | |

| PEG 400 | 5 | Clear | |

| PEG 400 | 10 | Clear |

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline that affect its solubility?

A1: The key features are the hydrophobic aromatic rings, which decrease water solubility, and the three basic nitrogen atoms (in the morpholine, pyridine, and aniline moieties), which can be protonated at acidic pH to form more soluble salts. The morpholine and pyridine nitrogens are the more basic sites and will be protonated at physiologically relevant acidic pH values.

Q2: How does salt formation improve the solubility of this compound?

A2: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[9][10] By reacting the basic nitrogens of your compound with an acid, you form a salt.[11] This salt is an ionic species that is generally much more soluble in water than the neutral parent compound.[12][13] The choice of the counterion (the acid used) can also influence the properties of the resulting salt.

Q3: What is the role of pKa in determining the solubility of this compound?

A3: The pKa is the pH at which a functional group is 50% ionized and 50% unionized. For a basic compound like this one, at a pH below the pKa of a nitrogen atom, that nitrogen will be predominantly in its protonated, more soluble form.[14][15] Conversely, at a pH above the pKa, it will be in its neutral, less soluble form.[16] Therefore, understanding the pKa values of the different nitrogen atoms is crucial for predicting and controlling its pH-dependent solubility.

Q4: Are there any potential downsides to using co-solvents?

A4: While effective, co-solvents must be used with caution, especially in biological experiments. High concentrations of some co-solvents can be toxic to cells or interfere with assay components. Therefore, it is important to determine the lowest effective concentration of a co-solvent and to run appropriate vehicle controls in your experiments.

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are an excellent choice when you need to increase solubility without significantly altering the pH of your solution, or when co-solvents are not compatible with your experimental system.[][17] They are particularly useful for delivering hydrophobic drugs in oral, parenteral, and topical formulations.[8]

Visualizing Experimental Workflows

Solubility Enhancement Strategy

The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.

Caption: A decision tree for selecting a solubility enhancement method.

pH-Dependent Ionization

This diagram illustrates the equilibrium between the neutral and protonated forms of the compound at different pH values.

Caption: Equilibrium between soluble and insoluble forms based on pH.

References

-

Wikipedia. Cosolvent. [Link]

-

Badea, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

-

Kumar, L., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Patel, P. A., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]

-

Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]

-

Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Al-khattawi, A., et al. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

-

Chadha, R., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]

-

Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

-

Patel, J., & Patel, K. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

Kumar, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

-

Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

-

Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]

-

JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

-

Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

-

ISSR. (n.d.). Solubility and pH of amines. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 7 AMINES. [Link]

-

LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

-

PubChem. (n.d.). 4-(Morpholinomethyl)aniline. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. Cosolvent - Wikipedia [en.wikipedia.org]

- 4. wjbphs.com [wjbphs.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. rjpdft.com [rjpdft.com]

- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.aston.ac.uk [research.aston.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 16. epublications.vu.lt [epublications.vu.lt]

- 17. touroscholar.touro.edu [touroscholar.touro.edu]

Technical Support Center: Investigating and Overcoming Resistance to 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers investigating the novel anti-cancer agent 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, hereafter referred to as MorpPyridaniline for clarity. This guide is designed for cancer researchers, scientists, and drug development professionals encountering or anticipating the challenge of acquired drug resistance in their experimental models.

Drug resistance is a primary cause of treatment failure in oncology.[1] It can be intrinsic (pre-existing) or acquired during therapy as cancer cells adapt to survive.[2] This document provides a structured, in-depth resource with troubleshooting guides and validated protocols to help you generate, characterize, and understand the mechanisms of resistance to MorpPyridaniline in your cancer cell lines.

Section 1: Generating a MorpPyridaniline-Resistant Cell Line

The foundational step in studying resistance is developing a reliable resistant cell model. The most common method involves continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.[3][4]

Frequently Asked Questions (FAQs)

Question: I've been treating my cells with MorpPyridaniline for weeks, but I'm not seeing any signs of resistance. What's going wrong?

Answer: This is a common hurdle. Several factors could be at play:

-

Suboptimal Starting Concentration: If the initial drug concentration is too high, it can cause widespread cell death, leaving no surviving clones to acquire resistance. Conversely, if it's too low, it won't provide enough selective pressure.

-

Solution: The first and most critical step is to accurately determine the half-maximal inhibitory concentration (IC50) of MorpPyridaniline in your parental cell line. Begin your resistance induction protocol at a concentration equal to or slightly below the IC50.[5]

-

-

Improper Dose Escalation: Increasing the drug concentration too quickly or in increments that are too large can overwhelm the cells' ability to adapt.[5]

-

Solution: Employ a patient, gradual dose escalation strategy. After the initial selection, increase the MorpPyridaniline concentration by 1.5 to 2-fold only after the cell population has stabilized and resumed a consistent growth rate.[6] If you observe more than 50% cell death after an increase, revert to the previous concentration until the culture recovers.[6]

-

-

Drug Instability: MorpPyridaniline, like many small molecules, may degrade in culture medium over time, leading to a loss of selective pressure.

-

Solution: Prepare fresh drug stock solutions regularly and change the medium containing MorpPyridaniline every 48-72 hours.

-

-

Intrinsic Cell Line Properties: Some cell lines are inherently less prone to developing resistance to certain drug classes due to their genetic makeup.

-